2-Amino-5-ethoxybenzoic acid hydrochloride
Description
2-Amino-5-ethoxybenzoic acid hydrochloride is a benzoic acid derivative featuring an amino group at the 2-position and an ethoxy group at the 5-position of the aromatic ring, with a hydrochloride salt enhancing its solubility. For example, 2-amino-5-methylphenol hydrochloride (Compound 4a) was synthesized via trichloroacetyl chloride and hydrochloric acid-mediated hydrolysis, yielding 50.8% after purification . The ethoxy group in the target compound may contribute to increased lipophilicity compared to methyl or chloro analogs, making it valuable in pharmaceutical intermediates or organic synthesis .
Properties
IUPAC Name |
2-amino-5-ethoxybenzoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3.ClH/c1-2-13-6-3-4-8(10)7(5-6)9(11)12;/h3-5H,2,10H2,1H3,(H,11,12);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYWAQKULYYRXQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)N)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-ethoxybenzoic acid hydrochloride typically involves the following steps:
Nitration: Ethyl benzoate is nitrated to form 5-ethoxy-2-nitrobenzoic acid.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Hydrolysis: The ester group is hydrolyzed to form the carboxylic acid.
Formation of Hydrochloride Salt: The final product is obtained by treating the free acid with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of 2-Amino-5-ethoxybenzoic acid hydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Bulk Nitration: Using large-scale nitration reactors.
Continuous Reduction: Employing continuous flow reactors for the reduction step.
Automated Hydrolysis: Utilizing automated systems for hydrolysis.
Crystallization and Purification: The final product is crystallized and purified to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-ethoxybenzoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted benzoic acid derivatives.
Scientific Research Applications
2-Amino-5-ethoxybenzoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Amino-5-ethoxybenzoic acid hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound interacts with enzymes and receptors in biological systems.
Pathways Involved: It modulates various biochemical pathways, including those involved in inflammation and pain signaling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares 2-amino-5-ethoxybenzoic acid hydrochloride with structurally related compounds, emphasizing substituent effects on properties:
*Molecular weights calculated based on empirical formulas.
Key Observations:
- Substituent Effects : Ethoxy groups introduce steric hindrance and moderate lipophilicity, while chloro substituents enhance electrophilic reactivity . Methyl groups improve solubility in polar solvents due to reduced steric bulk .
- Hydrochloride Salts: Enhance aqueous solubility, critical for drug formulation (e.g., 2-amino-5-ethylphenol hydrochloride’s use in dye synthesis ).
Research Findings and Challenges
- Solubility-Structure Relationship : Ethoxy groups balance lipophilicity and solubility, making the target compound suitable for drug delivery systems .
- Synthetic Limitations: Positional isomerism (e.g., 4-amino vs. 2-amino) complicates purification, as seen in 4-amino-5-chloro-2-ethoxybenzoic acid synthesis .
- Analytical Methods : HPLC and spectrophotometry are critical for validating purity in hydrochloride salts, as demonstrated for memantine hydrochloride and related compounds .
Biological Activity
2-Amino-5-ethoxybenzoic acid hydrochloride (CAS Number: 68701-01-9) is a compound characterized by the presence of an ethoxy group and an amino group attached to a benzoic acid structure. This compound has garnered interest in various fields due to its potential biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.
- Molecular Formula : C9H12ClNO3
- Molecular Weight : 217.65 g/mol
- Solubility : Enhanced solubility in water due to the hydrochloride salt form, which aids in its biological applications.
Biological Activities
Research indicates that 2-amino-5-ethoxybenzoic acid hydrochloride exhibits a range of biological activities. The following table summarizes key findings from various studies:
The biological activity of 2-amino-5-ethoxybenzoic acid hydrochloride can be attributed to its structural features, which allow it to interact with various biomolecules:
- Hydrogen Bonding : The amino group can form hydrogen bonds with target proteins, influencing their activity.
- Electrophilic Interactions : The ethoxy group may participate in electrophilic interactions, enhancing the compound's reactivity with biological targets.
- Antioxidant Activity : The compound's ability to scavenge free radicals is crucial for its neuroprotective effects.
Study on Anti-Cancer Properties
A study conducted on the anti-cancer properties of 2-amino-5-ethoxybenzoic acid hydrochloride demonstrated significant inhibition of cell proliferation in various cancer cell lines. The compound was found to induce apoptosis through the activation of caspase pathways, suggesting its potential as a therapeutic agent in oncology.
Neuroprotective Effects
In a neuroprotective study, 2-amino-5-ethoxybenzoic acid hydrochloride was administered to animal models subjected to oxidative stress. Results indicated a marked reduction in neuronal cell death and preservation of cognitive functions, highlighting its potential use in treating neurodegenerative diseases.
Comparative Analysis with Similar Compounds
The following table compares 2-amino-5-ethoxybenzoic acid hydrochloride with structurally similar compounds regarding their biological activities:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| 2-Amino-5-methoxybenzoic acid | C8H9NO3 | Moderate anti-inflammatory properties |
| 5-Amino-2-ethoxybenzoic acid | C9H12ClNO3 | Exhibits anti-cancer activity |
| 2-Amino-5-nitrobenzoic acid | C7H6N2O4 | Known for antibacterial properties |
| 4-Amino-3-ethoxybenzoic acid | C9H11NO3 | Limited studies; potential neuroprotective effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
